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Compound of Interest

Compound Name: 3-(4-fluorophenoxy)benzoic Acid

Cat. No.: B177291 Get Quote

An In-depth Technical Guide to 3-(4-
fluorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of 3-(4-fluorophenoxy)benzoic acid. This diaryl ether

derivative is a valuable building block in medicinal chemistry and materials science, exhibiting a

range of interesting biological activities. This document consolidates key data, outlines detailed

experimental protocols, and visualizes relevant chemical and biological pathways to serve as a

foundational resource for researchers in the field.

Chemical Structure and Identification
3-(4-fluorophenoxy)benzoic acid is an aromatic carboxylic acid featuring a fluorinated

phenoxy group at the meta-position of the benzoic acid ring.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value Citation

CAS Number 149634-49-1 [1]

Molecular Formula C₁₃H₉FO₃ [1]

Molecular Weight 232.21 g/mol [1]

IUPAC Name
3-(4-fluorophenoxy)benzoic

acid

Canonical SMILES
C1=CC(=CC(=C1)C(=O)O)OC

2=CC=C(C=C2)F

InChI Key
YUQPLNXKGVRIAJ-

UHFFFAOYSA-N
[2]

Physicochemical Properties
The physicochemical properties of 3-(4-fluorophenoxy)benzoic acid are summarized in the

table below. While some specific experimental values are not readily available in the literature,

data for closely related isomers and analogous compounds are provided for comparison.

Table 2: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemimpex.com/products/23625
https://www.chemimpex.com/products/23625
https://www.chemimpex.com/products/23625
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_benzoic-acid
https://www.benchchem.com/product/b177291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes and Citations

Physical Appearance White to off-white powder [1]

Melting Point Data not available

For comparison, 2-(4-

fluorophenoxy)benzoic acid

has a melting point of 146-153

°C.

Boiling Point Data not available

Solubility Data not available

Expected to be poorly soluble

in water and soluble in organic

solvents like DMSO and

methanol.

pKa ~3.86
Estimated based on the pKa of

3-fluorobenzoic acid.

Storage Conditions Store at 0-8°C [1]

Synthesis of 3-(4-fluorophenoxy)benzoic acid
The primary synthetic route to 3-(4-fluorophenoxy)benzoic acid and other diaryl ethers is the

Ullmann condensation, a copper-catalyzed coupling reaction between an aryl halide and a

phenol.

Ullmann Condensation Reaction Scheme
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Reactants

Reagents & Catalyst

Product

3-Bromobenzoic acid

3-(4-fluorophenoxy)benzoic acid

+

4-Fluorophenol +

Base (e.g., K₂CO₃, Cs₂CO₃)

Copper Catalyst (e.g., CuI, Cu₂O)

Ligand (optional, e.g., Phenanthroline)

High-boiling polar solvent (e.g., DMF, NMP)

Heat

Click to download full resolution via product page

Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure for the synthesis of diaryl ethers and can be

adapted for 3-(4-fluorophenoxy)benzoic acid.

Materials:
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3-Bromobenzoic acid

4-Fluorophenol

Potassium carbonate (K₂CO₃), anhydrous

Copper(I) iodide (CuI)

1,10-Phenanthroline (ligand, optional)

N,N-Dimethylformamide (DMF), anhydrous

Hydrochloric acid (HCl), 1 M

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-

bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).

Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.1 eq).

Add anhydrous DMF to the flask.

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x).

Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford pure 3-(4-fluorophenoxy)benzoic acid.

Spectral Data
While specific spectra for 3-(4-fluorophenoxy)benzoic acid are not widely published, the

expected spectral characteristics can be inferred from the analysis of its constituent functional

groups and related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ

7.0-8.2 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by

the carboxylic acid and the phenoxy groups. The protons on the fluorophenoxy ring will show

splitting characteristic of a para-substituted benzene ring, further split by the fluorine atom. The

acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical

shift (>10 ppm).

¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of

the carboxylic acid is expected to appear in the range of 165-175 ppm. The aromatic carbons

will resonate in the region of 115-160 ppm. The carbon attached to the fluorine atom will show

a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 (broad) O-H (Carboxylic acid) Stretching

~3100-3000 C-H (Aromatic) Stretching

~1700-1680 C=O (Carboxylic acid) Stretching

~1600-1450 C=C (Aromatic) Stretching

~1250-1200 C-O (Aryl ether) Asymmetric Stretching

~1100-1000 C-F (Aryl fluoride) Stretching

Biological Activity and Potential Applications
3-(4-fluorophenoxy)benzoic acid belongs to the diaryl ether class of compounds, which are

known to possess a wide range of biological activities.[3] The incorporation of a fluorine atom

can enhance metabolic stability and binding affinity to biological targets.[4]

General Biological Activities of Diaryl Ethers
Diaryl ether scaffolds are found in numerous biologically active molecules with applications

including:

Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antimicrobial, and

anticancer agents.[1]

Agrochemicals: Used in the formulation of herbicides and fungicides.[1]

Potential Signaling Pathway Involvement
While a specific signaling pathway for 3-(4-fluorophenoxy)benzoic acid has not been

elucidated, many bioactive diaryl ether compounds are known to modulate key cellular

signaling pathways. For instance, some diaryl ether derivatives act as inhibitors of protein

kinases, which are crucial regulators of cell signaling. A generalized workflow for identifying the

target of a novel bioactive compound is presented below.
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Bioactive Compound Target Identification Workflow

3-(4-fluorophenoxy)benzoic acid Derivative

Phenotypic Screening (e.g., Cell Viability Assay)

Target Identification (e.g., Affinity Chromatography, Proteomics)

Identifies Bioactivity

Target Validation (e.g., siRNA, CRISPR)

Identifies Potential Protein Targets

Mechanism of Action Studies

Confirms Target

Lead Optimization

Elucidates Pathway

Click to download full resolution via product page

Caption: A general workflow for identifying the biological target of a novel compound.

Safety and Handling
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Detailed toxicology data for 3-(4-fluorophenoxy)benzoic acid is not available. However,

based on the GHS information for the related compound 3-(4-fluorophenyl)benzoic acid, it

should be handled with care.[2]

General Precautions:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Handle in a well-ventilated area or in a fume hood.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, wash the affected area thoroughly with water.

Conclusion
3-(4-fluorophenoxy)benzoic acid is a versatile chemical compound with significant potential

in drug discovery and materials science. Its diaryl ether structure, combined with the presence

of a fluorine atom, makes it an attractive scaffold for the development of novel bioactive

molecules. Further research into its specific biological targets and mechanisms of action is

warranted to fully explore its therapeutic potential. This guide provides a solid foundation for

researchers interested in working with this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-(4-fluorophenoxy)benzoic acid chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177291#3-4-fluorophenoxy-benzoic-acid-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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